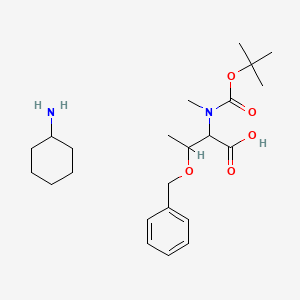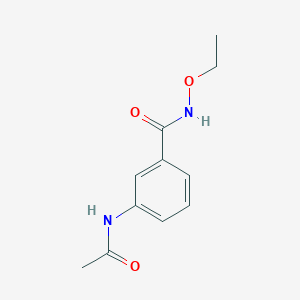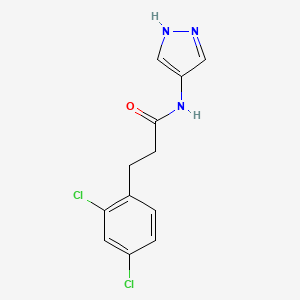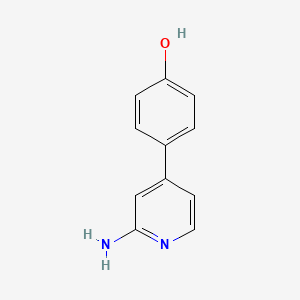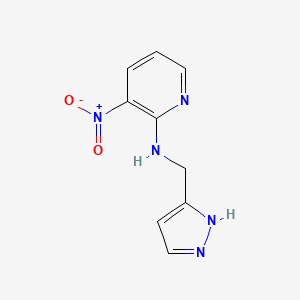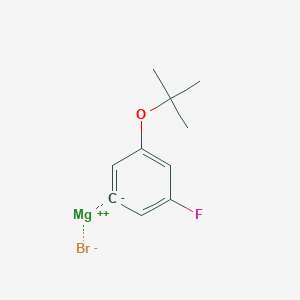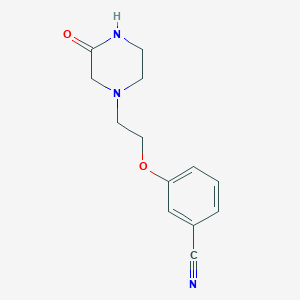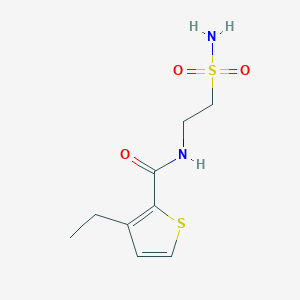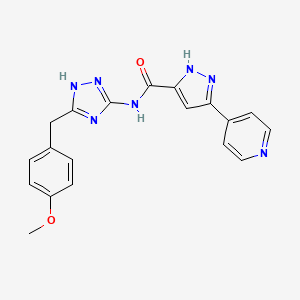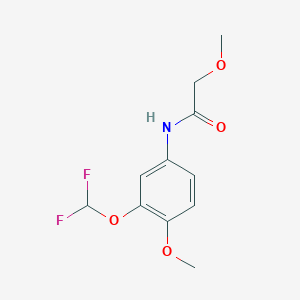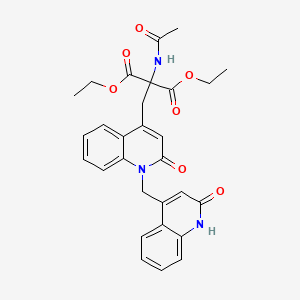
Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate is a complex organic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including amide, ester, and ketone, makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Introduction of the Malonate Group: The diethyl malonate is then introduced through a nucleophilic substitution reaction, where the malonate anion attacks the electrophilic carbon of the quinoline derivative.
Acetylation: The final step involves the acetylation of the amine group to form the acetamido derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce the quinoline ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the quinoline ring or the malonate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols.
Aplicaciones Científicas De Investigación
Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of quinoline derivatives and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cellular metabolism, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate
- Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-3-yl)methyl)malonate
- Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-5-yl)methyl)malonate
Uniqueness
Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate is unique due to the presence of two quinoline rings, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for the development of new drugs and organic materials.
Propiedades
Fórmula molecular |
C29H29N3O7 |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[[2-oxo-1-[(2-oxo-1H-quinolin-4-yl)methyl]quinolin-4-yl]methyl]propanedioate |
InChI |
InChI=1S/C29H29N3O7/c1-4-38-27(36)29(31-18(3)33,28(37)39-5-2)16-19-15-26(35)32(24-13-9-7-11-22(19)24)17-20-14-25(34)30-23-12-8-6-10-21(20)23/h6-15H,4-5,16-17H2,1-3H3,(H,30,34)(H,31,33) |
Clave InChI |
ATQDQKPANJDKRZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC(=O)N(C2=CC=CC=C21)CC3=CC(=O)NC4=CC=CC=C43)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


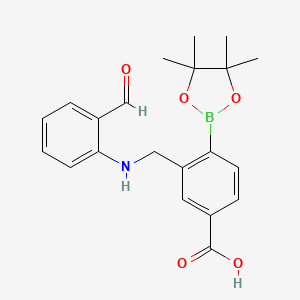
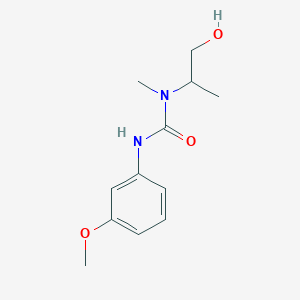
![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
